(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-methyl-1-phenyl-2-pyrazolin-5-one with naphthylhydrazine and 4-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with the presence of an acid catalyst to facilitate the condensation process.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding azo compounds.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Azo compounds.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
(4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its anticancer effects.
Comparison with Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound.
Naphthylhydrazine: Another precursor used in the synthesis.
4-Nitrobenzaldehyde: A common reagent in the synthesis of various pyrazolone derivatives.
Uniqueness: (4Z)-3-METHYL-4-[2-(NAPHTHALEN-1-YL)HYDRAZIN-1-YLIDENE]-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE stands out due to its unique combination of structural features, which confer distinct biological activities and potential applications in various fields. Its ability to undergo multiple types of chemical reactions further enhances its versatility as a research compound.
Properties
Molecular Formula |
C20H15N5O3 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
5-methyl-4-(naphthalen-1-yldiazenyl)-2-(4-nitrophenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H15N5O3/c1-13-19(22-21-18-8-4-6-14-5-2-3-7-17(14)18)20(26)24(23-13)15-9-11-16(12-10-15)25(27)28/h2-12,23H,1H3 |
InChI Key |
QMXXLARNGHKTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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